molecular formula C13H8FNS B12045509 (2E)-3-(2-fluorophenyl)-2-(2-thienyl)-2-propenenitrile CAS No. 1002342-13-3

(2E)-3-(2-fluorophenyl)-2-(2-thienyl)-2-propenenitrile

Cat. No.: B12045509
CAS No.: 1002342-13-3
M. Wt: 229.27 g/mol
InChI Key: XYHDXTVWKNRIKV-DHZHZOJOSA-N
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Description

(2E)-3-(2-fluorophenyl)-2-(2-thienyl)-2-propenenitrile is an organic compound that features a fluorophenyl group and a thienyl group connected by a propenenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-fluorophenyl)-2-(2-thienyl)-2-propenenitrile typically involves the reaction of 2-fluorobenzaldehyde with 2-thiophenecarbonitrile under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The mixture is refluxed at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-fluorophenyl)-2-(2-thienyl)-2-propenenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

(2E)-3-(2-fluorophenyl)-2-(2-thienyl)-2-propenenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-3-(2-fluorophenyl)-2-(2-thienyl)-2-propenenitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with kinases or other signaling proteins, modulating cellular pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-chlorophenyl)-2-(2-thienyl)-2-propenenitrile
  • (2E)-3-(2-bromophenyl)-2-(2-thienyl)-2-propenenitrile
  • (2E)-3-(2-methylphenyl)-2-(2-thienyl)-2-propenenitrile

Uniqueness

(2E)-3-(2-fluorophenyl)-2-(2-thienyl)-2-propenenitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

1002342-13-3

Molecular Formula

C13H8FNS

Molecular Weight

229.27 g/mol

IUPAC Name

(E)-3-(2-fluorophenyl)-2-thiophen-2-ylprop-2-enenitrile

InChI

InChI=1S/C13H8FNS/c14-12-5-2-1-4-10(12)8-11(9-15)13-6-3-7-16-13/h1-8H/b11-8+

InChI Key

XYHDXTVWKNRIKV-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C2=CC=CS2)F

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=CC=CS2)F

Origin of Product

United States

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